1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one
Description
The compound 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one features a bicyclic 8-azabicyclo[3.2.1]octane core with a 3-methylidene substituent and a naphthalen-2-yloxy ethanone moiety.
Properties
IUPAC Name |
1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-10-17-7-8-18(11-14)21(17)20(22)13-23-19-9-6-15-4-2-3-5-16(15)12-19/h2-6,9,12,17-18H,1,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYVFDOJSOSDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one typically involves multiple steps, starting from simpler precursors. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound . This can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one undergoes several types of chemical reactions:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalene moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in treating neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can act as cholinesterase inhibitors, which are vital in managing conditions like Alzheimer's disease .
Case Study: Cholinesterase Inhibition
A study focused on various tropane alkaloid derivatives demonstrated that modifications in substituents significantly influenced their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives achieved IC50 values below 50 μM against BChE, showcasing their potential as therapeutic agents for cognitive disorders.
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structural motifs exhibit moderate to significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
Research evaluated the antimicrobial activity of structurally related compounds against Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited notable antibacterial properties, suggesting their potential development as antimicrobial agents.
Material Science
The unique chemical properties of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one allow it to serve as a building block in the synthesis of more complex materials. Its ability to undergo various chemical reactions—such as oxidation and substitution—makes it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The naphthalene moiety can participate in π-π interactions, enhancing its binding affinity . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes structurally related compounds and their key features:
Physical and Chemical Properties
- Melting Points : While the target compound’s melting point is unspecified, analogs like 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one () melt at 137–138°C, indicating similar high thermal stability for rigid bicyclic systems .
- Solubility : The naphthalenyloxy group in the target compound likely reduces aqueous solubility compared to hydroxy-substituted derivatives (e.g., ) .
Biological Activity
The compound 1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(naphthalen-2-yloxy)ethan-1-one is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure consists of a bicyclic azabicyclo framework with a naphthalenyl ether substituent. Its molecular formula is with a molecular weight of approximately 281.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N1O2 |
| Molecular Weight | 281.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Pharmacological Effects
Recent studies have indicated that compounds within the azabicyclo family exhibit various pharmacological activities, including:
- Antidepressant Activity : Compounds similar to this structure have been shown to interact with neurotransmitter systems, potentially offering antidepressant effects.
- Antitumor Activity : Preliminary investigations suggest that derivatives may inhibit tumor cell proliferation, particularly in specific cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the bicyclic structure can significantly influence biological activity:
- Substituent Variations : Altering the naphthalenyl group or modifying the azabicyclo framework can enhance binding affinity to target receptors.
- Functional Groups : The presence of electron-donating or withdrawing groups affects the compound's overall reactivity and interaction with biological targets.
Study 1: Antitumor Activity
In a recent study, a series of azabicyclo compounds were synthesized and evaluated for their antitumor properties against various cancer cell lines, including Mia PaCa-2 and HepG2. The results indicated that structural modifications led to enhanced cytotoxicity, suggesting that This compound might have similar or improved activity compared to existing treatments .
Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of azabicyclo compounds, demonstrating their potential as selective serotonin reuptake inhibitors (SSRIs). The compound's ability to modulate serotonin levels suggests it could be further investigated for treating mood disorders .
Q & A
Basic: What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
The 8-azabicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization or cross-coupling reactions. For example:
- Radical cyclization : Use n-tributyltin hydride and AIBN in toluene to cyclize bromo-azetidinones, achieving >99% diastereocontrol .
- Stille/Suzuki coupling : Modify substituents on the bicyclic core using Stille cross-coupling (higher yields) or Suzuki coupling (may require optimization to avoid side reactions) .
Basic: How can the naphthalen-2-yloxy moiety be introduced into the structure?
The naphthalen-2-yloxy group is typically introduced via nucleophilic substitution or Ullmann-type coupling. For example:
- React 2-naphthol with a halogenated ethanone intermediate under basic conditions (e.g., KOH/ethanol), ensuring regioselectivity by activating the ethanone’s α-position with electron-withdrawing groups .
Basic: What safety precautions are critical during synthesis?
- Handling hazards : Use full-body protective gear (chemical-resistant gloves, goggles) and respiratory protection (P95 or OV/AG-P99 filters) due to potential skin/eye irritation .
- Waste management : Avoid drainage disposal; use closed systems to prevent environmental release .
Advanced: How does stereochemistry influence binding to neurotransmitter transporters (DAT/SERT/NET)?
The rigid bicyclic scaffold imparts stereoselectivity. For example:
- Stereochemical analysis : Compare endo vs. exo isomers using X-ray crystallography (e.g., resolved structures in ) and assess transporter inhibition via radioligand assays.
- SAR studies : Substituents on the ethylidenyl bridge modulate DAT/SERT/NET affinity. For example, bulkier groups enhance DAT selectivity but reduce SERT activity .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?
- Data normalization : Control for assay variability (e.g., cell lines, incubation times) by cross-referencing results from independent studies (e.g., compare DAT inhibition IC₅₀ values from and ).
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify key residues (e.g., Tyr-95 in DAT) that explain divergent SAR trends .
Advanced: What methods optimize reaction yields while maintaining stereochemical purity?
- Solvent optimization : Use toluene for radical cyclization to enhance diastereoselectivity (>99% de) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) for Suzuki coupling to minimize byproducts .
Advanced: How to characterize degradation pathways under physiological conditions?
- Stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Identify hydrolysis products (e.g., naphthol derivatives) using HRMS and NMR .
- Kinetic analysis : Calculate half-life (t₁/₂) under varying pH/temperature to predict in vivo stability .
Advanced: What computational tools predict metabolite formation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
